2-(2-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one
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Overview
Description
2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorophenyl group attached to a tetrahydroquinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-fluoroaniline with anthranilic acid, followed by cyclization to form the quinazolinone core. The reaction conditions typically involve the use of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid. Industrial production methods may involve the use of continuous flow reactors to optimize yield and reduce reaction times .
Chemical Reactions Analysis
2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one can be compared with other quinazolinone derivatives such as:
2-(2-fluorophenyl)pyridin-4-yl-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one: This compound shares a similar fluorophenyl group but has a different core structure.
2-(2-fluorophenyl)piperazin-1-ylmethyl-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: This compound has a different heterocyclic core but also contains a fluorophenyl group. The uniqueness of 2-(2-fluorophenyl)-1,2,3,4-tetrahydroquinazolin-4-one lies in its specific quinazolinone core, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C14H11FN2O |
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Molecular Weight |
242.25 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-2,3-dihydro-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H11FN2O/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8,13,16H,(H,17,18) |
InChI Key |
KRRBJLBTJZWEEX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2NC3=CC=CC=C3C(=O)N2)F |
Origin of Product |
United States |
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